molecular formula C16H12F2N4O B2367101 N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1226430-25-6

N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2367101
CAS RN: 1226430-25-6
M. Wt: 314.296
InChI Key: UZOZXTMOTMOMQI-UHFFFAOYSA-N
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Description

The compound “N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups. It includes a 1,2,3-triazole ring, which is a type of heterocyclic aromatic ring containing two nitrogen atoms and three carbon atoms. The molecule also contains two fluorophenyl groups, which are benzene rings with a fluorine atom attached, and a carboxamide group, which is a common functional group in biochemistry .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have synthesized and characterized derivatives related to N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, exploring their intermolecular interactions through experimental and theoretical analysis. Studies such as the one by Shukla et al. (2014) have synthesized biologically active 1,2,4-triazole derivatives, analyzing their crystal structures to identify various types of intermolecular interactions, including C–H⋯O, C–H⋯π, and lp⋯π interactions, which were further characterized using ab initio quantum mechanical calculations (Shukla et al., 2014).

Biological Activities and Potential Applications

Several studies have focused on the synthesis of compounds with similar structures to assess their biological activities, especially their anticancer and antimicrobial properties. For instance, compounds synthesized by Saleem et al. (2018) were evaluated for their enzyme inhibition potential, suggesting their applicability in controlling diseases like Alzheimer's and diabetes. The study emphasizes the usefulness of DFT and XRD analyses in understanding the drug binding mechanism and action (Saleem et al., 2018). Additionally, Jadhav et al. (2017) synthesized novel 1,4-disubstituted 1,2,3-triazole derivatives, demonstrating moderate to good antimicrobial activities against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Jadhav et al., 2017).

Advanced Materials and Chemical Analysis

Research also extends to the development of new materials and analytical methods. For example, Moreno-Fuquen et al. (2019) developed a catalyst- and solvent-free synthesis method for benzamide derivatives through microwave-assisted Fries rearrangement, contributing to the advancement of synthetic chemistry and material science (Moreno-Fuquen et al., 2019).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, investigating its potential biological activity, and optimizing its synthesis .

properties

IUPAC Name

1-(3-fluorophenyl)-N-[(2-fluorophenyl)methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O/c17-12-5-3-6-13(8-12)22-10-15(20-21-22)16(23)19-9-11-4-1-2-7-14(11)18/h1-8,10H,9H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOZXTMOTMOMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

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